molecular formula C10H17Cl5 B575053 1,2,5,6,9-Pentachlorodecane CAS No. 175801-37-3

1,2,5,6,9-Pentachlorodecane

Cat. No.: B575053
CAS No.: 175801-37-3
M. Wt: 314.496
InChI Key: AMKBEJYNNQNKGD-UHFFFAOYSA-N
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Description

1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H17Cl5 . It is a member of the polychlorinated alkanes, which are compounds characterized by multiple chlorine atoms attached to a carbon chain. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1,2,5,6,9-Pentachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

  • Synthetic Routes

      Direct Chlorination: Decane is exposed to chlorine gas in the presence of a catalyst, often under UV light to initiate the reaction.

      Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.

  • Industrial Production

      Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield.

      Catalysts: Common catalysts include iron chloride or aluminum chloride, which facilitate the chlorination process.

Chemical Reactions Analysis

1,2,5,6,9-Pentachlorodecane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms .

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

      Common Reagents: Sodium hydroxide, potassium hydroxide.

  • Elimination Reactions

      Dehydrochlorination: Heating this compound with a strong base can result in the elimination of hydrogen chloride, forming alkenes.

      Common Reagents: Sodium ethoxide, potassium tert-butoxide.

  • Major Products

      Alcohols and Ethers: Formed through nucleophilic substitution.

      Alkenes: Formed through elimination reactions.

Scientific Research Applications

1,2,5,6,9-Pentachlorodecane has several applications in scientific research, particularly in the fields of environmental chemistry, toxicology, and materials science .

  • Environmental Chemistry

      Pollutant Studies: Used as a model compound to study the behavior and fate of chlorinated hydrocarbons in the environment.

      Degradation Pathways: Research on its degradation helps understand the persistence of similar pollutants.

  • Toxicology

      Toxicity Testing: Employed in studies to assess the toxic effects of chlorinated hydrocarbons on living organisms.

      Bioaccumulation: Investigated for its potential to bioaccumulate in aquatic and terrestrial ecosystems.

  • Materials Science

      Polymer Additives: Used as a flame retardant in polymer formulations.

      Stabilizers: Acts as a stabilizer in certain plastic and rubber materials.

Mechanism of Action

The mechanism of action of 1,2,5,6,9-Pentachlorodecane involves its interaction with biological membranes and enzymes .

  • Molecular Targets

      Cell Membranes: The compound can integrate into lipid bilayers, disrupting membrane integrity and function.

      Enzymes: It can inhibit the activity of certain enzymes involved in metabolic processes.

  • Pathways Involved

      Oxidative Stress: Induces oxidative stress by generating reactive oxygen species.

      Signal Transduction: Affects cellular signaling pathways, leading to altered cell function and viability.

Comparison with Similar Compounds

1,2,5,6,9-Pentachlorodecane is compared with other polychlorinated alkanes to highlight its unique properties .

  • Similar Compounds

      1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated hydrocarbon with different structural and chemical properties.

      1,2,3,4-Tetrachlorobutane: A shorter chain chlorinated alkane with distinct reactivity.

  • Uniqueness

      Stability: this compound is more stable due to the specific positioning of chlorine atoms.

      Reactivity: Exhibits unique reactivity patterns in substitution and elimination reactions compared to its analogs.

Properties

IUPAC Name

1,2,5,6,9-pentachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKBEJYNNQNKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872691
Record name 1,2,5,6,9-Pentachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205646-13-5
Record name 1,2,5,6,9-Pentachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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